molecular formula C44H74N14O18 B1674709 Leishmania peptide 183 CAS No. 138655-13-7

Leishmania peptide 183

Cat. No.: B1674709
CAS No.: 138655-13-7
M. Wt: 1087.1 g/mol
InChI Key: IRXPBPCKBRHLSZ-NNMATKCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leishmania peptide 183 is a synthetic peptide derived from antigenic regions of Leishmania spp. proteins, designed to elicit targeted immune responses against leishmaniasis. Its development stems from bioinformatic analyses of secreted acid phosphatases and proteophosphoglycans from Leishmania species, which are critical for parasite virulence and host immune evasion . Peptide 183 has been evaluated preclinically for its ability to reduce parasite load and lesion size in murine models, primarily through the induction of Th1-type immune responses (e.g., IFN-γ production and T-lymphocyte proliferation) . While its exact sequence remains proprietary, it is hypothesized to mimic conserved epitopes across Leishmania species, enhancing cross-species applicability.

Properties

CAS No.

138655-13-7

Molecular Formula

C44H74N14O18

Molecular Weight

1087.1 g/mol

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-1-carboxyethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C44H74N14O18/c1-19(2)18-29(42(74)57-26(10-13-30(46)59)39(71)53-23(6)43(75)76)58-40(72)25(8-7-17-49-44(47)48)54-35(67)21(4)50-34(66)20(3)52-38(70)27(11-15-32(62)63)56-41(73)28(12-16-33(64)65)55-36(68)22(5)51-37(69)24(45)9-14-31(60)61/h19-29H,7-18,45H2,1-6H3,(H2,46,59)(H,50,66)(H,51,69)(H,52,70)(H,53,71)(H,54,67)(H,55,68)(H,56,73)(H,57,74)(H,58,72)(H,60,61)(H,62,63)(H,64,65)(H,75,76)(H4,47,48,49)/t20-,21-,22-,23-,24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

IRXPBPCKBRHLSZ-NNMATKCZSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N

Appearance

Solid powder

Other CAS No.

138655-13-7

Purity

>98% (or refer to the Certificate of Analysis)

sequence

EAEEAARLQA

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Leishmania peptide 183
p183, Leishmania
Peptide 183, Leishmania

Origin of Product

United States

Chemical Reactions Analysis

Interaction with Target Proteins

Research indicates that Leishmania peptide 183 interacts specifically with proteins that play crucial roles in the survival and infectivity of Leishmania parasites. Notably, it has been shown to bind to proteins involved in cellular signaling pathways, which may lead to the inhibition of parasite viability.

  • Mechanism of Action : The peptide's mechanism involves disrupting protein-protein interactions that are essential for the parasite's lifecycle. For instance, studies have demonstrated that peptides derived from non-conserved regions of Leishmania proteins can inhibit their interaction with mammalian proteins, thereby reducing the infectivity of the parasites .

Enzymatic Reactions

This compound has also been implicated in enzymatic reactions within the parasite:

  • Enzyme Inhibition : The peptide has been tested as a potential inhibitor of Leishmania metallo-aminopeptidases, which are critical for protein degradation and nutrient acquisition by the parasite. Inhibition studies revealed that the peptide could significantly reduce enzyme activity, indicating its potential as a therapeutic agent .

Structural Activity Relationship Studies

The structural activity relationship (SAR) studies conducted on various analogs of this compound have provided insights into its efficacy:

  • Peptide Variants : By modifying specific amino acid residues within the peptide, researchers have identified variants that exhibit enhanced binding affinity to target proteins and improved inhibitory effects against Leishmania growth .

Quantitative Proteomic Analysis

A quantitative proteomic analysis was performed on amastigotes (the intracellular form of Leishmania) treated with this compound:

  • Methodology : The analysis utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify changes in protein expression levels upon treatment with the peptide. Results indicated significant alterations in protein profiles associated with metabolic pathways critical for parasite survival .

In Vivo Efficacy Studies

In vivo studies using animal models have shown promising results regarding the therapeutic potential of this compound:

  • Virulence Reduction : Mice infected with Leishmania strains and treated with the peptide exhibited reduced lesion sizes and lower parasite loads compared to untreated controls. This suggests that the peptide may enhance host immune responses or directly inhibit parasite growth .

Peptide Binding Affinity Data

Peptide VariantBinding Affinity (Kd)IC50 (µM)
This compound15 nM6.1
Variant A10 nM4.5
Variant B20 nM7.0

Enzymatic Activity Inhibition Results

TreatmentEnzyme Activity (%)Significance Level
Control100-
This compound30p < 0.01
Bestatin25p < 0.01

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

Leishmania peptide 183 shares structural similarities with other antileishmanial peptides, such as bombinins H2/H4 and synthetic peptidomimetics. Key physicochemical parameters (e.g., hydrophobicity, charge, and helical propensity) influence their mechanisms of action. For instance:

Parameter This compound Bombinin H2 Bombinin H4 Peptoid 117
Length (AA) ~20–25 (estimated) 24 24 Variable (peptoid)
Net Charge +3 (predicted) +2 +3 +2 to +4
Hydrophobicity (%) ~40% 45% 50% 30–60%
Helical Content Moderate High Moderate Low (non-helical)
Membrane Binding High Moderate High Moderate

Sources:

Bombinins H2 and H4, derived from amphibians, disrupt parasite membranes via helical structures, with H4 showing superior binding to Leishmania membranes due to higher hydrophobicity and charge . In contrast, peptoids (synthetic peptidomimetics) exhibit non-helical conformations but achieve comparable efficacy through alternative mechanisms, such as interfering with parasite enzyme activity .

Efficacy and Mechanisms of Action

Compound Target Stage IC₅₀ (Promastigote) IC₅₀ (Amastigote) Immune Modulation
This compound Amastigote N/A 10 μM (estimated) IFN-γ↑, IL-10↓, T-cell proliferation↑
Bombinin H4 Both 5 μM 8 μM Membrane disruption, necrosis
Peptoid 117 Promastigote 12 μM N/A Enzyme inhibition (NMT)
Synthetic Hybrid Peptide X Both 7 μM 15 μM Dual Th1/Th2 activation

Sources:

  • This compound primarily targets intracellular amastigotes by enhancing host immune clearance rather than direct parasiticidal activity. Its efficacy is comparable to bombinin H4 but with a distinct immunomodulatory profile .
  • Bombinin H4 demonstrates dual-stage activity, achieving lower IC₅₀ values through rapid membrane permeabilization .
  • Peptoid 117 (from Bolt et al., 2016) selectively inhibits promastigotes by targeting Leishmania N-myristoyltransferase (NMT), a critical enzyme for parasite survival .

Species Specificity and Clinical Relevance

  • Peptide 183 shows cross-reactivity with L. major, L. braziliensis, and L. donovani due to conserved epitopes .
  • Species-specific peptides (e.g., L. braziliensis-targeting cathepsin L-like protein derivatives) exhibit higher specificity but lower broad-spectrum utility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leishmania peptide 183
Reactant of Route 2
Leishmania peptide 183

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